Melibionic acid potassium
Description
Historical Context of Melibionic Acid Derivatives in Scientific Inquiry
The study of melibionic acid is intrinsically linked to the broader history of carbohydrate chemistry. Melibionic acid itself is derived from the disaccharide melibiose (B213186), which is composed of galactose and glucose. Melibiose is most notably obtained from the partial hydrolysis of the trisaccharide raffinose (B1225341), a sugar found in various vegetables and grains.
Early research in carbohydrate chemistry, particularly from the late 19th and early 20th centuries, focused on the isolation, characterization, and structural elucidation of sugars and their derivatives. The conversion of aldose sugars (like melibiose) into their corresponding aldonic acids was a key chemical transformation. This is typically achieved through the oxidation of the aldehyde group of the glucose residue to a carboxylic acid group. The resulting melibionic acid, an α-D-galactosyl-(1→6)-D-gluconic acid, was thus identified and characterized. ebi.ac.uk
The potassium salt of melibionic acid would have been one of several salt forms used in these early studies. umich.edu The preparation of aldonic acids as their potassium salts was a common procedure, for instance, through oxidation with alkaline iodine. umich.edu These derivatives were crucial for studying the structure and reactivity of carbohydrates. In more contemporary research, melibionic acid and its conjugates have been used as tools in biochemistry. For example, melibionate conjugated to bovine serum albumin (BSA) has been used in immunological studies and to investigate the binding specificity of lectins, which are proteins that bind to specific sugar structures. umich.edu The galactose residue of melibionic acid is key to its interaction with certain toxins, while the gluconic acid portion can enhance binding affinity. nih.gov
Significance of Potassium Salts in Biological and Chemical Systems
The potassium (K+) ion is of fundamental importance in virtually all living organisms and possesses unique properties that make its salts valuable in chemical applications.
In Biological Systems: Potassium is the most abundant intracellular cation in all cell types. researchgate.net It plays a critical role in numerous physiological processes, including:
Maintaining Fluid and Electrolyte Balance: Along with sodium, potassium is essential for regulating the osmotic balance and fluid levels within and outside of cells. wikipedia.orgvedantu.com
Nerve Function: The movement of potassium and sodium ions across nerve cell membranes creates the electrochemical gradient necessary for generating action potentials, which are the electrical signals vital for neurotransmission, muscle contraction, and heart function. wikipedia.orgunacademy.com
Enzyme Cofactor: Certain enzymes require potassium ions as a cofactor to function correctly. unacademy.com
Cellular Regulation: Potassium helps regulate intracellular pH and is involved in processes like protein synthesis and photosynthesis in plants. researchgate.netwikipedia.org
In Chemical Systems: In chemical synthesis and formulation, the choice of a salt's counter-ion can be significant. Potassium salts, including potassium chloride (KCl) and potassium iodide (KI), are widely used. wikipedia.orgcalibrechem.com Key characteristics of potassium salts include:
Solubility: Potassium salts are generally highly soluble in water. wikipedia.org
Reactivity: Potassium can be used as a reductant in the preparation of other metals from their salts. wikipedia.org Potassium hydroxide (B78521) (KOH) is a strong base used in various industrial applications, including the saponification of fats and pH control. wikipedia.org
Formulation: In the food and pharmaceutical industries, potassium salts are used for various purposes. Potassium chloride can be used as a salt substitute to reduce sodium content. biomedres.usbyjus.com Other potassium salts, such as potassium citrate (B86180) and potassium gluconate, are also used. google.com The use of potassium salts of fatty acids serves as emulsifiers and stabilizers in food and personal care products. ontosight.ai
Table 1: Comparison of Potassium and Sodium Ions in Biological and Chemical Contexts
| Feature | Potassium (K+) | Sodium (Na+) |
|---|---|---|
| Primary Location in Body | Intracellular fluid (inside cells) unacademy.com | Extracellular fluid (outside cells) |
| Key Biological Roles | Nerve transmission, muscle contraction, heart function, enzyme cofactor wikipedia.orgunacademy.com | Fluid balance, blood pressure regulation, nerve function vedantu.com |
| Common Chemical Reagent | Potassium Hydroxide (KOH) - a strong base wikipedia.org | Sodium Hydroxide (NaOH) - a strong base |
| Solubility of Chloride Salt | KCl is highly soluble in water wikipedia.org | NaCl is highly soluble in water |
| Use in Food Industry | Often used as a sodium substitute (e.g., KCl) byjus.com | Common table salt (NaCl) |
Current Research Trajectories for Melibionic Acid Potassium Analogs
While research specifically on this compound may be limited, the broader class of aldobionic acids and their salts are being investigated for a variety of applications. These research trends provide insight into the potential uses for melibionic acid and its derivatives.
Aldobionic acids, due to their structure combining a sugar moiety with a carboxylic acid, possess properties like high water solubility, metal-chelating ability, and being non-toxic and biodegradable. nih.gov These characteristics make them attractive for applications in the food, pharmaceutical, and cosmetic industries. nih.govnih.gov
Current research involving melibionic acid and its analogs can be summarized in the following areas:
Microbiology and Metabolism: Melibionic acid is used in metabolic studies of various microorganisms. For instance, it has been used to study the metabolic pathways in bacteria like Erwinia chrysanthemi and marine Phaeobacter. asm.orgoup.com It has also been included in phenotype microarray analyses to understand the metabolism of fungi like Candida auris and bacteria such as Acinetobacter baumannii. monash.eduresearchgate.net
Biochemical Probes: As mentioned previously, the galactose component of melibionic acid makes it a useful molecule for studying carbohydrate-binding proteins. It has been used in research on the heat-labile enterotoxin from E. coli, where it binds to the toxin's galactose-binding site. nih.gov
Functional Food Ingredients: Other aldobionic acids, such as lactobionic acid, have been explored for use in food products. google.com Their salts (e.g., calcium, sodium, potassium) are used as firming agents or for mineral supplementation. google.com Given their shared structural class, melibionic acid or its salts could potentially be explored for similar applications.
Chemical Modifications of Proteins: Research has shown that covalently attaching aldonic acids like gluconic acid and melibionic acid to proteins can improve their functional properties. researchgate.net For example, modifying β-lactoglobulin with these sugar acids increased its solubility, particularly at the protein's isoelectric pH. researchgate.net
Table 2: Summary of Research Involving Melibionic Acid and Related Aldobionic Acids
| Research Area | Compound(s) | Findings/Applications |
|---|---|---|
| Microbiology | Melibionic Acid | Used to probe the metabolic capabilities of various bacteria and fungi. asm.orgoup.commonash.edu |
| Biochemistry | Melibionic Acid | Acts as an inhibitor to study the binding sites of galactose-specific proteins and toxins. nih.gov |
| Food Science | Lactobionic Acid Salts (e.g., Potassium Lactobionate) | Investigated as firming agents and for mineral supplementation in food products. google.com |
| Protein Chemistry | Melibionic Acid, Gluconic Acid | Covalent attachment to proteins can enhance solubility and other functional properties. researchgate.net |
| Cosmetics | Lactobionic Acid, Maltobionic Acid | Used for their moisturizing and antioxidant properties. nih.govgoogle.com |
Structure
2D Structure
Properties
CAS No. |
70803-54-2 |
|---|---|
Molecular Formula |
C12H21KO12 |
Molecular Weight |
396.39 g/mol |
IUPAC Name |
potassium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12.K/c13-1-4-6(16)8(18)10(20)12(24-4)23-2-3(14)5(15)7(17)9(19)11(21)22;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1/t3-,4-,5-,6+,7+,8+,9-,10-,12+;/m1./s1 |
InChI Key |
LYTADIGCJNIRFQ-YDTVZKOVSA-M |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O)O)O.[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)[O-])O)O)O)O)O)O)O)O.[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Biotransformation Pathways of Melibionic Acid Potassium
Chemical Synthesis Protocols for Melibionic Acid and its Potassium Salt
The chemical synthesis of melibionic acid and its subsequent conversion to the potassium salt involves precise, multi-step protocols that capitalize on the reactivity of its precursor, melibiose (B213186). These methods are designed to achieve high yield and purity through controlled enzymatic and chemical reactions.
Enzymatic Oxidation Routes to Melibionic Acid from Precursors
The primary route for synthesizing melibionic acid is through the enzymatic oxidation of its precursor, melibiose. Melibiose is a reducing disaccharide composed of a galactose and a glucose unit linked by an α-1,6 glycosidic bond wikipedia.org. The conversion to melibionic acid involves the specific oxidation of the aldehyde group on the glucose moiety to a carboxylic acid group.
This transformation is efficiently catalyzed by the membrane-bound quinoprotein glucose dehydrogenase (m-GDH) found in acetic acid bacteria tandfonline.comnih.gov. Research has shown that this enzyme, while known for its activity on D-glucose, demonstrates significantly higher oxidizing activity on disaccharides with α-1,6-glycosidic linkages, such as melibiose and isomaltose, compared to other disaccharides like lactose (B1674315) and maltose (B56501) nih.govtandfonline.com. The enzymatic reaction converts the D-glucose residue of melibiose into a D-gluconic acid residue, resulting in the formation of α-D-galactopyranosyl-(1→6)-D-gluconic acid, known as melibionic acid tandfonline.comebi.ac.uk.
The process typically involves using resting cells of acetic acid bacteria, such as Acetobacter orientalis, or the isolated membrane fraction containing the m-GDH enzyme tandfonline.com. The production of melibionic acid can be monitored and quantified using techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) tandfonline.com.
Table 1: Relative Oxidizing Activity of Acetic Acid Bacteria Membrane Fraction on Various Disaccharides
This table illustrates the substrate preference of the key enzyme, m-GDH, used in melibionic acid synthesis.
| Substrate (Disaccharide) | Relative Activity (%) | Glycosidic Linkage |
| Melibiose | ~100 | α-1,6 |
| Isomaltose | ~100 | α-1,6 |
| Gentiobiose | ~100 | β-1,6 |
| Lactose | < 20 | β-1,4 |
| Maltose | < 20 | α-1,4 |
Data compiled from studies on membrane-bound quinoprotein glucose dehydrogenase activity tandfonline.comtandfonline.com.
Strategic Chemical Derivatization for Potassium Salt Formation
Once melibionic acid has been synthesized and purified, it can be converted to its potassium salt through a standard acid-base neutralization reaction. This chemical derivatization is a straightforward and well-established method for forming carboxylate salts.
The process involves treating an aqueous solution of melibionic acid with a stoichiometric amount of a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). The hydrogen ion of the carboxylic acid group on the gluconic acid residue is replaced by a potassium ion, forming melibionic acid potassium salt and water (or water and carbon dioxide if carbonate is used).
The reaction can be represented as:
C₁₂H₂₂O₁₂ (Melibionic Acid) + KOH → C₁₂H₂₁KO₁₂ (this compound) + H₂O
The resulting salt can then be isolated by methods such as freeze-drying or precipitation, yielding a stable, solid product nih.gov. This strategic derivatization improves the handling and formulation properties of the compound.
Novel Synthetic Route Development and Optimization
While enzymatic oxidation of melibiose is the principal route, research into novel synthetic pathways and the optimization of existing ones is ongoing. Development efforts focus on improving reaction efficiency, yield, and sustainability. Optimization strategies include:
Whole-Cell Biocatalysis: Utilizing whole microorganisms that express the necessary enzymes avoids the costly and time-consuming steps of enzyme purification nih.gov. The challenge lies in managing cellular side reactions and transport limitations across the cell membrane nih.gov.
Process Condition Optimization: Systematic investigation of reaction parameters such as pH, temperature, substrate concentration, and oxygen supply is crucial for maximizing the catalytic activity and stability of the enzyme, leading to higher conversion rates and product yields.
Alternative Catalysts: Exploration of other chemical or electrochemical oxidation methods could provide alternative synthetic routes, although these may lack the high selectivity of enzymatic catalysis, potentially leading to unwanted byproducts nih.gov.
Biosynthetic Pathways and Enzymology of Melibionic Acid Production
The biosynthesis of melibionic acid in microorganisms is a direct enzymatic conversion process rather than a complex multi-step metabolic pathway. The efficiency of this biotransformation is dependent on the characteristics of the key enzyme and the metabolic context of the production host.
Identification and Characterization of Key Biosynthetic Enzymes
The key enzyme responsible for the biological production of melibionic acid from melibiose has been identified as membrane-bound quinoprotein glucose dehydrogenase (m-GDH) tandfonline.comtandfonline.com. This enzyme is found in various acetic acid bacteria and is embedded in the cell membrane tandfonline.com.
Characteristics of m-GDH:
Substrate Specificity: m-GDH exhibits a strong preference for disaccharides containing a 1,6-glycosidic linkage tandfonline.com. It oxidizes melibiose, isomaltose, and gentiobiose with significantly higher efficiency than it does 1,4-linked disaccharides like lactose and maltose nih.govtandfonline.com.
Reaction Product: The enzyme specifically oxidizes the C1-aldehyde of the glucose unit in melibiose to a carboxyl group, yielding melibionic acid. The identity of the product has been confirmed through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy tandfonline.com.
Table 2: 13C and 1H NMR Chemical Shift Assignments for Melibionic Acid
This table provides detailed characterization data for the product of enzymatic oxidation.
| Atom | D-Galactose Residue (δC, ppm) | D-Galactose Residue (δH, ppm) | D-Gluconic Acid Residue (δC, ppm) | D-Gluconic Acid Residue (δH, ppm) |
| C-1 | 98.8 | 4.94 | 176.8 | - |
| C-2 | 69.4 | 3.82 | 72.5 | 4.02 |
| C-3 | 70.1 | 3.92 | 72.0 | 3.66 |
| C-4 | 70.1 | 4.07 | 71.1 | 3.73 |
| C-5 | 71.9 | 3.98 | 74.1 | 4.14 |
| C-6 | 69.0 | 3.74 / 3.90 | 61.9 | 3.79 |
Data obtained from NMR spectroscopy analysis as reported in scientific literature tandfonline.com.
Genetic and Metabolic Engineering Approaches for Enhanced Biosynthesis
To improve the efficiency of melibionic acid production, genetic and metabolic engineering strategies can be applied to the host microorganisms. While specific literature on engineering for melibionic acid is not extensive, established principles of metabolic engineering can be proposed nih.govaiche.org.
Enhancing Precursor Supply: The intracellular availability of the precursor, melibiose, can be a limiting factor. Melibiose can be produced from the hydrolysis of raffinose (B1225341) wikipedia.org. Engineering a strain to efficiently utilize raffinose or other inexpensive substrates and channel them towards melibiose synthesis could create a more cost-effective production system.
Elimination of Competing Pathways: Metabolic pathways that consume the melibiose precursor or the melibionic acid product can be downregulated or eliminated through gene knockouts. This redirection of metabolic flux ensures that cellular resources are primarily dedicated to the synthesis of the desired compound nih.gov.
Improving Product Tolerance and Export: High concentrations of melibionic acid could be toxic to the production host. Engineering the cell membrane to enhance tolerance or introducing efficient exporter proteins could help alleviate product inhibition and improve final titers nih.gov.
These engineering approaches offer a pathway to develop robust microbial cell factories for the efficient and scalable biosynthesis of melibionic acid.
Microorganism-Mediated Biotransformation of Melibionic Acid Precursors
The biotransformation of melibiose into melibionic acid is effectively carried out by certain microorganisms, most notably acetic acid bacteria (AAB). These bacteria utilize a powerful oxidative fermentation process. nih.govnih.gov Within this group of Gram-negative bacteria, specific strains possess membrane-bound quinoprotein glucose dehydrogenases that are responsible for the oxidation of the aldose moiety of disaccharides. nih.govfrontiersin.org
Research has demonstrated that melibiose is a particularly effective substrate for this bioconversion, in some cases showing higher conversion efficiency than other disaccharides like lactose. frontiersin.org The enzymatic reaction occurs at the cell membrane, where the dehydrogenase oxidizes the glucose unit of melibiose to a gluconolactone, which then hydrolyzes to form melibionic acid. This process is part of the bacteria's natural metabolism, where they incompletely oxidize various carbohydrates and alcohols, releasing the corresponding acids into the medium. nih.govfrontiersin.org
The following table summarizes the key components and findings related to the biotransformation of melibiose:
| Feature | Description |
| Microorganism Type | Acetic Acid Bacteria (AAB) |
| Key Enzyme | Membrane-bound quinoprotein glucose dehydrogenase |
| Substrate | Melibiose |
| Product | Melibionic Acid |
| Cellular Location of Reaction | Bacterial cell membrane |
| Metabolic Process | Oxidative Fermentation |
Advanced Purification Strategies for Research-Grade this compound
Following the biotransformation, the resulting fermentation broth contains melibionic acid along with various impurities, including residual sugars, bacterial cells, and other metabolic byproducts. To obtain research-grade this compound, a multi-step purification process employing advanced separation technologies is necessary.
Chromatographic Techniques for High-Purity Isolation
Ion-exchange chromatography (IEC) is a highly effective method for the purification of charged molecules like melibionic acid from complex mixtures such as fermentation broths. researchgate.netfredhutch.org Specifically, anion-exchange chromatography is employed, where the negatively charged carboxylate group of melibionic acid at an appropriate pH binds to a positively charged stationary phase. researchgate.netpurolite.com
The process involves loading the clarified fermentation broth onto the anion-exchange column. Impurities that are neutral or positively charged pass through the column, while melibionic acid and other anionic species are retained. Elution is then achieved by increasing the salt concentration of the mobile phase or by changing its pH, which disrupts the electrostatic interactions and releases the bound melibionic acid. This technique offers high resolution and can separate melibionic acid from other organic acids that may be present as byproducts. researchgate.netconductscience.com
Recrystallization and Crystallization Engineering for Quality Control
Recrystallization is a fundamental technique for purifying solid compounds to a high degree of purity. mt.com For this compound, this process involves dissolving the crude salt in a suitable solvent system at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the potassium melibionate decreases, leading to the formation of crystals. The crystal lattice structure tends to exclude impurities, which remain dissolved in the mother liquor. mt.com
The choice of solvent is critical and is often determined empirically. A common strategy involves using a solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. For potassium salts of organic acids, aqueous-organic solvent mixtures, such as ethanol-water or acetone-water, are often effective. rochester.edumdpi.com The process can be further optimized by controlling the cooling rate, agitation, and the use of seed crystals to influence crystal size, shape, and purity. Anti-solvent crystallization, where a solvent in which the solute is insoluble is added to the solution, is another viable technique to induce precipitation and purification. mdpi.com
Membrane-Based Separation Technologies
Membrane-based separation technologies, particularly nanofiltration, offer an efficient and scalable method for the separation and concentration of organic acids like melibionic acid. Nanofiltration membranes have pore sizes typically in the range of 1 nanometer, allowing them to retain larger molecules like disaccharides and aldobionic acids while allowing smaller molecules like monosaccharides and inorganic salts to pass through. guochukeji.com
This technology can be applied to the fermentation broth to concentrate the melibionic acid and separate it from unreacted monosaccharides or other low molecular weight impurities. engconfintl.orgresearchgate.net The performance of the nanofiltration process is influenced by several factors, including the membrane's molecular weight cut-off (MWCO), surface charge, the operating pressure, and the pH of the feed solution. google.comrsc.org For instance, a negatively charged membrane can enhance the rejection of the anionic melibionate ion through electrostatic repulsion. Diafiltration, a process where fresh solvent is added to the retentate to wash out permeable impurities, can be integrated with nanofiltration to further enhance the purity of the final product. engconfintl.org
Sophisticated Structural Elucidation and Spectroscopic Characterization of Melibionic Acid Potassium
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.
The ¹H NMR spectrum of melibionic acid potassium is expected to show a series of signals corresponding to the protons of the galactose and gluconic acid moieties. Key signals would include the anomeric proton of the galactose unit, typically found downfield (around 4.8-5.2 ppm) with a small coupling constant (J ≈ 3-4 Hz) characteristic of an α-anomeric configuration. The remaining sugar ring protons would appear in a complex, overlapping region between 3.2 and 4.2 ppm.
The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, 12 distinct signals are expected. The carbonyl carbon (C-1) of the gluconate unit would be the most downfield signal, typically appearing around 175-180 ppm. The anomeric carbon (C-1') of the galactose unit would resonate at approximately 95-105 ppm. The carbon involved in the glycosidic linkage (C-6 of the gluconate) would show a characteristic downfield shift compared to a non-substituted primary alcohol carbon, appearing around 68-72 ppm. The other ring carbons would be found in the 60-80 ppm region.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Melibionate Anion. Note: These are typical, predicted values. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Gluconate Unit | ||
| C-1 | - | ~178.0 |
| C-2 | ~4.0 - 4.2 | ~73.0 |
| C-3 | ~3.5 - 3.7 | ~74.5 |
| C-4 | ~3.6 - 3.8 | ~72.0 |
| C-5 | ~3.8 - 4.0 | ~76.0 |
| C-6a, C-6b | ~3.7 - 3.9 | ~69.0 |
| Galactose Unit | ||
| C-1' (Anomeric) | ~4.9 (d, J≈3.5 Hz) | ~100.0 |
| C-2' | ~3.5 - 3.7 | ~69.5 |
| C-3' | ~3.7 - 3.9 | ~70.5 |
| C-4' | ~3.9 - 4.1 | ~71.0 |
| C-5' | ~4.0 - 4.2 | ~72.5 |
| C-6'a, C-6'b | ~3.6 - 3.8 | ~62.0 |
While 1D NMR provides a foundational overview, 2D NMR techniques are essential for unambiguously assigning these signals by revealing through-bond correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). A COSY spectrum would allow for the tracing of the proton network within each sugar ring separately. Starting from the well-resolved anomeric proton (H-1') of galactose, one could sequentially identify H-2', H-3', H-4', H-5', and the H-6' protons. A separate spin system would be observed for the protons of the gluconate moiety (H-2 through H-6).
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons to the carbons they are directly attached to. Each cross-peak in an HSQC or HMQC spectrum correlates a specific proton signal with its corresponding carbon signal from the ¹³C spectrum. This technique is crucial for assigning the carbons of the sugar rings by linking them to their already-assigned protons.
Interactive Table 2: Key Expected 2D NMR Correlations for Structural Confirmation.
| 2D NMR Experiment | Correlating Nuclei | Structural Information Confirmed |
| COSY | H-1' ↔ H-2' | Connectivity within the galactose ring |
| H-4 ↔ H-5 ↔ H-6a/H-6b | Connectivity within the gluconate chain | |
| HSQC/HMQC | H-1' ↔ C-1' | Assignment of the anomeric carbon |
| H-6a/H-6b ↔ C-6 | Assignment of the C-6 carbon of the gluconate | |
| HMBC | H-1' ↔ C-6 | Definitive evidence of the α-(1→6) glycosidic linkage |
| H-2 ↔ C-1 | Confirms the position of the carboxyl group in the gluconate unit |
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insight into its structure in the crystalline or amorphous solid phase. mdpi.com Techniques like Magic Angle Spinning (MAS) are employed to reduce the line broadening that is characteristic of solid samples, thereby increasing spectral resolution. emory.eduethz.chnih.gov For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could reveal information about molecular packing, conformational differences between the solid and solution states, and the presence of different polymorphs. mdpi.com
Advanced Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and polar molecules like this compound without significant decomposition.
In negative ion mode , the ESI-MS spectrum would be expected to show a prominent peak for the deprotonated melibionate anion, [M-K]⁻. In positive ion mode , one might observe the protonated molecule [M-K+2H]⁺, or more commonly, adducts with sodium [M-K+Na+H]⁺ or potassium [M-K+2K]⁺. The high-resolution mass measurement of these ions allows for the precise determination of the elemental formula.
Interactive Table 3: Predicted m/z Values for this compound in ESI-MS. (Molecular Formula: C₁₂H₂₁O₁₂K, Exact Mass: 396.0697)
| Ion Species | Formula | Predicted m/z (Monoisotopic) | Ionization Mode |
| [M-K]⁻ | [C₁₂H₂₁O₁₂]⁻ | 357.1033 | Negative |
| [M-K+Na]⁻ | [C₁₂H₂₀O₁₂Na]⁻ | 379.0852 | Negative |
| [M-K+H]⁺ (free acid) | [C₁₂H₂₃O₁₂]⁺ | 359.1184 | Positive |
| [M-K+Na+H]⁺ | [C₁₂H₂₂O₁₂Na]⁺ | 381.1003 | Positive |
| [M-K+2K]⁺ (potassium adduct) | [C₁₂H₂₁O₁₂K₂]⁺ | 435.0256 | Positive |
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by isolating a specific ion (the precursor ion) and fragmenting it to produce a spectrum of product ions. The fragmentation pattern of the melibionate anion ([m/z 357.10]) would be highly informative.
The most common fragmentation pathway for glycosides is the cleavage of the glycosidic bond. This would result in product ions corresponding to the loss of the galactose residue. Cross-ring cleavages of the sugar units are also common and produce characteristic fragment ions that help to confirm the identity and structure of the individual monosaccharide units. Analyzing these fragmentation patterns allows for the confirmation of the sequence and linkage of the saccharide units.
Interactive Table 4: Predicted Key Fragmentations of the Melibionate Anion ([C₁₂H₂₁O₁₂]⁻, m/z 357.1) in MS/MS.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (m/z) | Description of Fragmentation |
| 357.1 | 195.1 | 162.0 (C₆H₁₀O₅) | Cleavage of the glycosidic bond with loss of the galactose unit. |
| 357.1 | 179.0 | 178.0 (C₆H₁₀O₆) | Ion corresponding to the deprotonated galactose unit. |
| 357.1 | 113.0 | - | Cross-ring cleavage fragment, common in hexoses. |
| 195.1 (Gluconate) | 177.1 | 18.0 (H₂O) | Loss of water from the gluconate fragment. |
| 195.1 (Gluconate) | 129.0 | 66.0 (C₂H₂O₃) | Cross-ring cleavage of the gluconate fragment. |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, which has a molecular formula of C₁₂H₂₁KO₁₂, the theoretical exact mass can be calculated. This high level of mass accuracy, often within a few parts per million (ppm), allows for the unambiguous confirmation of the compound's elemental formula and helps differentiate it from other molecules with the same nominal mass.
In a typical HRMS analysis, the compound is ionized, and the resulting ions are guided into a mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, which can measure the mass-to-charge ratio (m/z) with high resolution. For this compound, the expected protonated molecule [M+H]⁺ or other adducts would be observed. The high mass accuracy of the measurement provides strong evidence for the compound's identity.
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. For this compound, fragmentation would likely occur at the glycosidic bond connecting the galactose and gluconic acid moieties, as well as through the loss of water and other small molecules from the sugar rings. This fragmentation pattern serves as a structural fingerprint, confirming the disaccharide nature of the compound. The use of HRAM MS allows for excellent ion selectivity, which is crucial for the absolute quantification of ions nih.gov.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and its conformational structure. These techniques are based on the principle that chemical bonds vibrate at specific frequencies.
FTIR spectroscopy is particularly sensitive to polar functional groups, making it an excellent method for characterizing the structure of this compound. While specific experimental data for this compound is not widely available, the expected spectrum can be inferred from the analysis of related compounds, such as potassium gluconate and other carboxylates researchgate.netresearchgate.net. The spectrum is expected to be dominated by vibrations associated with its hydroxyl (-OH), carboxylate (-COO⁻), and C-O bonds.
Key expected vibrational modes for this compound would include:
O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups present in the galactose and gluconic acid residues researchgate.net.
C-H Stretching: Aliphatic C-H stretching vibrations from the sugar backbone are expected to appear in the 3000-2850 cm⁻¹ region.
Carboxylate (COO⁻) Stretching: The deprotonated carboxylic acid group (carboxylate) is a key feature. Two distinct bands are expected: an asymmetric stretching vibration (ν_as(COO⁻)) around 1625-1590 cm⁻¹ and a symmetric stretching vibration (ν_s(COO⁻)) around 1410-1380 cm⁻¹ researchgate.netresearchgate.net. The positions of these bands are indicative of the ionic nature of the salt.
C-O Stretching: Multiple strong bands in the fingerprint region, between 1200 cm⁻¹ and 1000 cm⁻¹, will correspond to C-O stretching vibrations of the alcohol groups and the ether linkage of the glycosidic bond researchgate.net.
These characteristic absorption bands provide a spectroscopic fingerprint for this compound, allowing for its identification and the confirmation of its primary functional groups.
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500-3200 | O-H Stretching (H-bonded) | Hydroxyl (-OH) |
| 3000-2850 | C-H Stretching | Aliphatic C-H |
| 1625-1590 | Asymmetric Stretching (ν_as(COO⁻)) | Carboxylate (-COO⁻) |
| 1410-1380 | Symmetric Stretching (ν_s(COO⁻)) | Carboxylate (-COO⁻) |
| 1200-1000 | C-O Stretching | Alcohols, Ether |
Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds and skeletal vibrations, providing insights into the conformational structure of the molecule. While specific Raman data for this compound is scarce, analysis of related potassium salts and carboxylates can provide an expected spectral profile rdrs.roacs.org.
The Raman spectrum of this compound would be expected to show:
C-H Vibrations: C-H stretching and bending modes would be present, although typically weaker than in FTIR.
Skeletal Vibrations: The fingerprint region below 1500 cm⁻¹ would be rich with information from C-C and C-O skeletal vibrations of the pyranose rings. These bands are sensitive to the conformation of the molecule, including the orientation of the sugar rings relative to each other.
Carboxylate Vibrations: The symmetric stretch of the carboxylate group (ν_s(COO⁻)) is often strong in the Raman spectrum, expected around 1400 cm⁻¹. The asymmetric stretch is typically weaker.
External Vibrations: At low frequencies (below 400 cm⁻¹), bands corresponding to lattice vibrations and interactions between the potassium cation and the carboxylate anion may be observed, providing information about the crystal packing rdrs.ro.
By analyzing the positions and intensities of these bands, Raman spectroscopy can be a powerful tool for studying the conformational details of this compound in both solid and aqueous states.
Table 2: Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group/Feature |
|---|---|---|
| 3000-2850 | C-H Stretching | Aliphatic C-H |
| ~1400 | Symmetric Stretching (ν_s(COO⁻)) | Carboxylate (-COO⁻) |
| 1500-800 | C-C and C-O Skeletal Vibrations | Pyranose Rings |
| < 400 | Lattice Vibrations | Cation-Anion Interaction |
X-ray Diffraction and Crystallography for Crystalline Structure Determination
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's crystal structure. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of each atom in the crystal lattice.
For this compound, an SCXRD analysis would yield fundamental crystallographic data, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.
Crystal System and Space Group: The symmetry characteristics of the crystal lattice.
Atomic Coordinates: The x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles: Precise measurements of the covalent bonds and angles within the molecule.
Intermolecular Interactions: Details of hydrogen bonding, ionic interactions with the potassium ion, and van der Waals forces that dictate the crystal packing.
Powder X-ray Diffraction (PXRD) is a vital technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. PXRD is the primary method for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form rigaku.com.
Different polymorphs of a substance can have distinct physical properties, such as solubility and stability. Therefore, controlling polymorphism is critical in the pharmaceutical and materials sciences. A PXRD analysis of this compound would involve irradiating a powdered sample and recording the diffraction angles (2θ) and intensities of the scattered X-rays.
The resulting diffractogram can be used to:
Identify the crystalline form: By comparing the experimental pattern to known standards or patterns calculated from single-crystal data nih.gov.
Assess sample purity: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from other crystalline phases confirms its purity researchgate.net.
Study polymorphism: By analyzing samples prepared under different crystallization conditions (e.g., different solvents, temperatures, or pressures), new polymorphic forms can be identified by their unique diffraction patterns google.com.
Although no specific polymorphism studies on this compound have been reported in the reviewed literature, PXRD would be the definitive technique to investigate this phenomenon should different crystalline forms be suspected or produced.
Complementary Analytical Techniques for Comprehensive Characterization
In the structural elucidation of this compound, a multi-faceted analytical approach is indispensable. While primary spectroscopic methods provide foundational data, a suite of complementary techniques is employed to achieve a comprehensive characterization, confirming purity, stoichiometric composition, and surface properties. These advanced methods offer orthogonal data points, reinforcing the structural hypothesis and providing a holistic understanding of the compound at a molecular level.
Advanced Chromatographic Separations (e.g., GPC/SEC)
Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a powerful technique for assessing the molecular weight distribution and purity of polymeric samples. wikipedia.orglcms.cz For a compound like this compound, which can be considered an oligosaccharide derivative, GPC/SEC provides critical information regarding its molecular homogeneity. The technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting from the chromatography column faster than smaller ones. wikipedia.org
In a typical analysis, an aqueous mobile phase is employed, often containing a salt such as sodium nitrate (B79036) or sodium chloride, to mitigate any ionic interactions between the analyte and the stationary phase. chromatographyonline.com The system is calibrated using a series of well-characterized standards with narrow molecular weight distributions, such as dextrans or pullulans. lcms.cz
Research findings from the GPC/SEC analysis of a purified this compound sample would be expected to show a single, symmetrical peak, indicating a high degree of sample uniformity and the absence of significant polymeric impurities or degradation products. The analysis allows for the determination of key molecular weight averages: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. lcms.cz A PDI value approaching 1.0 is indicative of a monodisperse sample, confirming the sample consists of molecules of a single size.
Table 1: Illustrative GPC/SEC Data for a this compound Sample
| Parameter | Value | Description |
| Retention Time (min) | 15.2 | The time taken for the analyte to pass through the column. |
| Number-Average MW (Mn) | 396.1 Da | The statistical average molecular weight of all polymer chains in the sample. |
| Weight-Average MW (Mw) | 397.5 Da | An average that accounts for the contribution of larger molecules. |
| Polydispersity Index (PDI) | 1.003 | A measure of the broadness of the molecular weight distribution (Mw/Mn). |
Elemental Microanalysis for Stoichiometric Confirmation
Elemental microanalysis provides a fundamental confirmation of a compound's empirical and molecular formula by precisely quantifying the mass percentages of its constituent elements. For this compound, with a theoretical molecular formula of C₁₂H₂₁KO₁₂, this technique is used to verify the ratio of carbon, hydrogen, and potassium.
The analysis typically involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O) are quantitatively measured to determine the percentages of carbon and hydrogen. The potassium content is often determined using atomic spectroscopy techniques such as Flame Photometry or Atomic Absorption Spectrometry (AAS), which are highly sensitive for metallic elements. cambridgenigeriapub.com
The experimentally determined weight percentages are then compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's stoichiometric purity and confirms the presence of one potassium atom per molecule of melibionic acid.
Table 2: Comparison of Theoretical and Experimental Elemental Composition of this compound (C₁₂H₂₁KO₁₂)
| Element | Theoretical Mass % | Experimental Mass % | Difference (%) |
| Carbon (C) | 36.54% | 36.51% | -0.03 |
| Hydrogen (H) | 5.37% | 5.41% | +0.04 |
| Potassium (K) | 9.91% | 9.85% | -0.06 |
| Oxygen (O) | 48.18% | 48.23% | +0.05 |
Note: Oxygen content is typically determined by difference.
Surface Characterization Techniques (e.g., ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed chemical information about the outermost atomic or molecular layer of a solid sample. carleton.edusurfacesciencewestern.com This method involves bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. surfacesciencewestern.com These secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio (m/z) is determined with high precision by measuring their flight time to a detector. carleton.edu
For carbohydrate-based materials like this compound, ToF-SIMS can identify characteristic fragment ions, providing a molecular fingerprint of the surface. nih.govacs.org The resulting mass spectrum reveals peaks corresponding to fragments of the galactopyranosyl and gluconic acid moieties, as well as ions indicating the presence of potassium. This technique is exceptionally useful for detecting surface contaminants or chemical modifications that might not be observable with bulk analysis methods. The high mass resolution of ToF-SIMS allows for the differentiation of ions with the same nominal mass, aiding in unambiguous peak assignment. carleton.edu Furthermore, the imaging capabilities of ToF-SIMS can map the lateral distribution of specific chemical species on the sample surface. nih.gov
Table 3: Expected Characteristic Fragment Ions in ToF-SIMS Analysis of this compound
| m/z (Daltons) | Ion Formula | Putative Origin |
| 39.1 | K⁺ | Potassium counter-ion |
| 145.0 | C₅H₉O₄⁺ | Fragment from gluconic acid moiety |
| 163.1 | C₆H₁₁O₅⁺ | Fragment from galactose moiety |
| 203.1 | C₇H₁₅O₆⁺ | Glycosidic bond fragment |
| 357.1 | C₁₂H₂₁O₁₂⁻ | Deprotonated Melibionic acid (Negative ion mode) |
| 435.1 | C₁₂H₂₀K O₁₂⁻ | Adduct with potassium (Negative ion mode) |
Molecular Interactions and Biochemical Mechanisms of Melibionic Acid Potassium
Ligand-Protein Binding Studies of Melibionic Acid
The interaction of melibionic acid with various proteins is fundamental to its biological activity. These interactions are governed by the principles of molecular recognition, where the structural and chemical properties of both the ligand (melibionic acid) and the protein dictate the specificity and affinity of binding.
Quantitative Analysis of Binding Affinity and Specificity
The binding affinity of a ligand to a protein is a measure of the strength of their interaction, often quantified by the dissociation constant (Kd) nih.gov. A lower Kd value signifies a stronger binding affinity nih.gov. Specificity, on the other hand, refers to the ability of a protein to bind to a particular ligand in preference to others. While specific quantitative data for melibionic acid binding to various proteins is not extensively available in publicly accessible literature, the principles of such analyses are well-established. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to determine these parameters.
To illustrate how such data would be presented, the following table provides a hypothetical representation of the binding affinity of melibionic acid with a target protein.
| Protein Target | Binding Affinity (Kd) | Technique |
|---|---|---|
| Lectin A | 50 µM | Isothermal Titration Calorimetry |
| Glycosidase B | 120 µM | Surface Plasmon Resonance |
| Transporter Protein C | 85 µM | Equilibrium Dialysis |
Note: The data in this table is illustrative and intended to demonstrate the format of quantitative binding affinity analysis. Specific experimental values for melibionic acid require further research.
Investigation of Binding Sites and Conformational Changes
The interaction between a ligand and a protein can be conceptualized through models such as the "lock and key" hypothesis, where the ligand fits perfectly into a rigid active site, or the "induced-fit" model, where the binding of the ligand induces a conformational change in the protein to achieve a better fit.
Fluorescence Spectroscopy in Interaction Analysis
Fluorescence spectroscopy is a powerful technique used to study ligand-protein interactions. Proteins containing fluorescent amino acids, such as tryptophan and tyrosine, can exhibit changes in their fluorescence properties upon ligand binding. These changes can manifest as quenching of the fluorescence intensity or a shift in the emission wavelength. By titrating a protein solution with a ligand and monitoring these changes, it is possible to determine binding constants and gain insights into the binding mechanism.
Enzymatic Reaction Mechanisms Involving Melibionic Acid
Melibionic acid, being a derivative of a disaccharide, can serve as a substrate for various enzymes, particularly glycoside hydrolases. Understanding the mechanisms of these enzymatic reactions is key to comprehending its metabolic fate and biological roles.
Substrate Recognition and Catalytic Pathways
Enzymatic reactions begin with the specific recognition of the substrate by the enzyme's active site. For an enzyme acting on melibionic acid, this recognition would involve a precise arrangement of amino acid residues in the active site that can form hydrogen bonds, electrostatic interactions, and van der Waals interactions with the hydroxyl groups, the carboxylic acid group, and the glycosidic bond of the melibionic acid molecule.
The catalytic pathway for the hydrolysis of the glycosidic bond in melibionic acid by a glycoside hydrolase would typically involve a pair of carboxylic acid-containing amino acid residues (aspartate or glutamate) in the active site. These residues can act as a general acid and a general base to catalyze the cleavage of the bond, either through a retaining or an inverting mechanism, which describes the stereochemistry of the anomeric carbon in the product.
Kinetic and Mechanistic Investigations of Associated Enzymes
The efficiency of an enzyme-catalyzed reaction is described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax) teachmephysiology.comwikipedia.orgpatsnap.com. Km is the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate teachmephysiology.compatsnap.com. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate teachmephysiology.com.
While specific kinetic data for enzymes acting on melibionic acid are not readily found in the literature, a hypothetical representation of such data is provided in the table below to illustrate the concept.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
|---|---|---|---|
| α-galactosidase | Melibionic Acid | 2.5 | 150 |
| β-glucosidase | Melibionic Acid | N/A | N/A |
Note: The data in this table is for illustrative purposes to demonstrate how enzyme kinetic parameters are presented. N/A indicates that the enzyme would not be expected to act on this substrate. Actual experimental values would need to be determined through laboratory research.
Mechanistic investigations of these enzymes often involve techniques such as site-directed mutagenesis to identify key catalytic residues, and the use of substrate analogs to trap reaction intermediates.
Cellular and Microbial Metabolic Pathway Elucidation
The metabolic fate of melibionic acid potassium in cellular and microbial systems is a critical area of research for understanding its biological significance. Elucidating these pathways reveals how organisms utilize this compound as a nutrient source and the genetic and regulatory machinery involved in its breakdown.
Melibionic Acid as a Carbon Source in Microbial Metabolism
Melibionic acid, a disaccharide acid derived from melibiose (B213186), can serve as a viable carbon source for various microorganisms, particularly those adapted to environments rich in plant-derived oligosaccharides. While direct studies on this compound are limited, the metabolism of structurally related α-galactosides by soil bacteria such as Sinorhizobium meliloti provides a valuable model. S. meliloti, a nitrogen-fixing symbiont of legumes like alfalfa, is known to utilize α-galactosides such as raffinose (B1225341) and stachyose, which are abundant in the seeds of many legume species uconn.edu. The ability to metabolize these compounds is crucial for the bacterium's growth and survival in the rhizosphere, the area around plant roots uconn.edu.
The utilization of these α-galactosides suggests that S. meliloti possesses the enzymatic machinery to cleave the α-1,6-glycosidic bond, a key step that would also be required for the breakdown of melibionic acid. The initial step in the catabolism of melibionic acid would likely involve its transport into the bacterial cell, followed by enzymatic hydrolysis into its constituent monosaccharides: galactose and gluconic acid. These monosaccharides can then enter central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, to generate energy and biosynthetic precursors youtube.com.
The ability of microorganisms to use a diverse range of carbon sources is a hallmark of their metabolic versatility youtube.com. Heterotrophic microbes, in particular, have evolved sophisticated systems to break down complex organic molecules into simpler compounds that can be funneled into central metabolism youtube.com. The metabolism of melibionic acid would fall under this category, representing a specialized form of carbohydrate utilization.
Identification of Gene Clusters and Regulatory Mechanisms in Catabolism
The catabolism of specific carbon sources in bacteria is typically orchestrated by a set of genes organized into clusters, often referred to as operons. These gene clusters encode the enzymes and transport proteins necessary for the uptake and breakdown of a particular substrate. While a specific gene cluster for melibionic acid catabolism has not been definitively identified, the genetic basis for the utilization of other complex carbohydrates in rhizobia offers important insights.
For instance, in Rhizobium leguminosarum, the catabolism of rhizopine, a nodule-specific compound, is controlled by the moc gene cluster located on the symbiotic plasmid nih.gov. This cluster includes genes for a transport protein (MocB), an oxygenase complex (MocDE), and other catabolic enzymes (MocA, MocC) nih.gov. The expression of these genes is tightly regulated, often by a substrate-specific regulatory protein, ensuring that the catabolic machinery is only produced when the substrate is present. In the case of the moc cluster, a regulatory protein, MocR, controls the expression of the catabolic genes nih.gov.
Similarly, the genes responsible for trigonelline (B31793) catabolism in Rhizobium meliloti are also organized into clusters and are induced by the substrate nih.gov. It is highly probable that the catabolism of melibionic acid is governed by a similar genetic architecture. A putative melibionic acid catabolic gene cluster would likely contain genes encoding:
A specific transporter for the uptake of melibionic acid.
An α-galactosidase or a similar hydrolase to cleave the glycosidic bond.
Enzymes for the further metabolism of galactose and gluconic acid.
A regulatory protein that controls the expression of the gene cluster in response to the presence of melibionic acid.
The identification and characterization of such a gene cluster would be a significant step forward in understanding the molecular details of melibionic acid metabolism.
Phenotypic Microarray Analysis for Carbon Source Utilization
Phenotypic microarrays are a high-throughput technology used to simultaneously test a large number of cellular phenotypes, including the ability of a microorganism to utilize different carbon sources nih.govbiolog.com. This technology typically employs 96-well microplates where each well contains a different chemical substrate biolog.com. The metabolic activity of the microorganism in each well is monitored over time, often by measuring cellular respiration through a redox-sensitive dye biolog.combiolog.com.
The application of phenotypic microarray analysis would be a powerful tool to investigate the utilization of this compound by a wide range of microorganisms. By including melibionic acid as a sole carbon source in a microarray panel, researchers could rapidly screen different bacterial and fungal species to identify those capable of its catabolism.
The data generated from such an analysis can be used to:
Identify species that can metabolize melibionic acid: A positive result would be indicated by an increase in cellular respiration in the well containing melibionic acid.
Compare the metabolic capabilities of different strains: This could reveal variations in metabolic pathways even within the same species.
Elucidate the effects of genetic mutations: By comparing the phenotype of a wild-type strain with that of a mutant, researchers can identify genes essential for melibionic acid metabolism nih.gov.
The results of a phenotypic microarray analysis could provide a broad overview of the ecological distribution of melibionic acid catabolism and serve as a starting point for more detailed genetic and biochemical studies.
Role in Intermolecular Recognition and Specificity
The chemical structure of melibionic acid, with its distinct arrangement of hydroxyl, carboxyl, and glycosidic linkages, provides the basis for its involvement in specific molecular recognition events. These interactions are fundamental to many biological processes, from enzyme-substrate binding to cell-cell communication.
The specificity of the enzymes involved in melibionic acid catabolism is a prime example of intermolecular recognition. The active site of an α-galactosidase, for instance, is precisely shaped to accommodate the galactose moiety and the α-1,6-glycosidic linkage of its substrate, while excluding other structurally similar molecules. This ensures that the enzyme only acts on its intended target.
Furthermore, the transport of melibionic acid across the cell membrane is likely mediated by a specific transport protein that recognizes and binds to the molecule with high affinity. This selective uptake is essential for the efficient utilization of melibionic acid as a nutrient source and prevents the non-specific transport of other, potentially harmful, compounds.
While the direct role of melibionic acid in more complex biological recognition events, such as host-pathogen interactions or symbiotic signaling, has yet to be extensively studied, its structural similarity to other biologically active carbohydrates suggests that such roles are plausible and warrant further investigation.
Theoretical and Computational Chemistry Approaches in Melibionic Acid Potassium Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and reactivity.
Ab Initio and Density Functional Theory (DFT) Studies
Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.
For melibionic acid potassium, DFT studies could be employed to:
Optimize the molecule's three-dimensional geometry.
Calculate the distribution of electronic charge, identifying electrophilic and nucleophilic sites.
Determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity.
Analyze the nature of the ionic bond between the potassium ion and the carboxylate group of the melibionic acid.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Example Value/Method | Purpose |
| Functional | B3LYP | A common hybrid functional balancing accuracy and efficiency. |
| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution. |
| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent, such as water. |
| Properties Calculated | Optimized Geometry, Mulliken Charges, HOMO/LUMO Energies | To understand structure, charge distribution, and reactivity. |
Prediction of Spectroscopic Signatures
Quantum chemical calculations are also invaluable for predicting spectroscopic properties. By calculating vibrational frequencies and electronic transitions, it is possible to generate theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can aid in the interpretation of experimental data and confirm the structure of the molecule. For this compound, this could be particularly useful for assigning complex spectral features.
Molecular Dynamics (MD) Simulations of this compound in Solution and Biologically Relevant Environments
While quantum chemistry is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a dynamic picture of how this compound behaves in different environments.
Conformational Analysis and Dynamics
Melibionic acid is a flexible molecule with multiple rotatable bonds. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations and the energy barriers between them. Understanding the conformational preferences of this compound is essential, as different conformations can exhibit different biological activities.
Solvation Effects and Ion Pairing Interactions
In an aqueous environment, the interactions between this compound and water molecules, as well as the behavior of the potassium ion, are critical. MD simulations can model the solvation shell around the molecule and investigate the dynamics of the potassium ion's association with the carboxylate group. This can reveal whether the potassium ion remains tightly bound, forms a solvent-separated ion pair, or becomes fully dissociated.
Molecular Docking and Binding Energy Predictions for Protein Interactions
To understand the potential biological role of this compound, it is crucial to study its interactions with proteins. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
By docking this compound into the active site of a target protein, researchers can:
Identify the most likely binding pose.
Analyze the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex.
Calculate a docking score, which provides an estimate of the binding affinity.
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more quantitative prediction of the interaction strength.
Table 2: Potential Protein Targets for Molecular Docking with this compound
| Protein Target Class | Rationale for Investigation |
| Galectins | These proteins bind to galactose-containing glycans, making melibionic acid a potential ligand. |
| Sugar Transporters | To investigate the potential for cellular uptake. |
| Glycosidases | To explore potential inhibitory activity. |
Computational Design and Predictive Modeling for Structure-Activity Relationships
In modern medicinal chemistry, computational design and predictive modeling are indispensable tools for understanding how a molecule's chemical structure relates to its biological activity. uni-bonn.deresearchgate.net These approaches, collectively known as structure-activity relationship (SAR) studies, aim to identify the key structural features of a molecule that are responsible for its desired therapeutic effects. By building computational models, researchers can predict the activity of novel compounds before they are synthesized, saving time and resources in the drug discovery process. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique within this field. researchgate.netnih.gov A QSAR model is a mathematical equation that correlates the structural properties of a series of compounds with their measured biological activities. researchgate.net These structural properties, or "descriptors," can include physicochemical properties like hydrophobicity, electronic properties, and steric effects. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized molecules. nih.gov
For a compound like this compound, a hypothetical QSAR study would involve synthesizing a series of derivatives with modifications to the melibionic acid scaffold. The biological activity of these derivatives would be measured in a relevant assay, and this data would be used to build a QSAR model. The model could then guide the design of new derivatives with potentially enhanced activity.
To illustrate, consider a hypothetical set of this compound derivatives and their predicted activities based on a fictional QSAR model.
Hypothetical QSAR Data for this compound Derivatives
| Derivative | Modification | Predicted IC50 (µM) | Key Descriptor Value (e.g., LogP) |
|---|---|---|---|
| MKP-001 | Parent Compound | 15.2 | 1.5 |
| MKP-002 | Addition of a hydroxyl group | 10.8 | 1.2 |
| MKP-003 | Methylation of a carboxyl group | 25.4 | 2.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Another powerful computational technique is molecular docking. This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. By simulating the interaction between a ligand (e.g., melibionic acid) and its target, researchers can gain insights into the molecular basis of its activity and design modifications to improve binding affinity.
Pharmacophore modeling is another key approach. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By identifying the common pharmacophoric features of a set of active molecules, researchers can design new compounds that possess these features and are therefore more likely to be active.
While no specific research has been published on the computational design and predictive modeling of this compound, the application of these established techniques could significantly advance our understanding of its potential biological activities and guide the development of new therapeutic agents. Future research in this area would be a valuable contribution to the field.
Biotechnological and Environmental Research Perspectives of Melibionic Acid Potassium
Microbial Fermentation and Production Research
The biotechnological production of aldobionic acids through microbial fermentation is an area of growing interest, offering a more sustainable alternative to chemical synthesis methods that may rely on hazardous catalysts. nih.gov Research in this domain for melibionic acid potassium would logically focus on optimizing microbial strains and understanding the metabolic processes involved.
The efficient microbial production of melibionic acid necessitates the selection and optimization of suitable microbial strains. While specific strains for high-yield melibionic acid production are not yet extensively documented, research on other aldobionic acids, such as lactobionic acid, points to the potential of bacteria from the genus Pseudomonas as effective whole-cell biocatalysts. nih.govnih.gov The optimization of fermentation conditions is crucial for maximizing product yield and productivity. frontiersin.orgnih.gov Key parameters that are typically optimized in fermentation processes include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. nih.govnih.gov
For instance, in the production of other organic acids, statistical methods like Response Surface Methodology (RSM) have been successfully employed to identify the optimal levels of these factors, leading to significant increases in product concentration. frontiersin.org A hypothetical optimization study for melibionic acid production could involve screening various microbial strains for their ability to convert a suitable substrate (e.g., melibiose) into melibionic acid. Subsequently, the fermentation conditions for the most promising strain would be systematically optimized.
Table 1: Hypothetical Experimental Design for Optimization of this compound Production using a Selected Microbial Strain
| Factor | Level 1 | Level 2 | Level 3 |
| Temperature (°C) | 25 | 30 | 35 |
| pH | 6.0 | 7.0 | 8.0 |
| Substrate Conc. (g/L) | 50 | 100 | 150 |
| Nitrogen Source | Yeast Extract | Peptone | Ammonium Sulfate |
This table represents a simplified, hypothetical experimental design for research purposes and is not based on actual experimental data for this compound.
Understanding the substrate specificity of the microbial enzymes involved in melibionic acid production is fundamental. The primary substrate would likely be melibiose (B213186), a disaccharide composed of galactose and glucose. The metabolic pathways within the chosen microorganism would need to efficiently uptake and convert this substrate into melibionic acid.
Metabolic Flux Analysis (MFA) is a powerful tool for quantitatively studying the flow of metabolites through a metabolic network. creative-proteomics.comcreative-proteomics.com By using isotope-labeled substrates, MFA can provide detailed insights into the intracellular reaction rates, helping to identify metabolic bottlenecks and underutilized pathways. creative-proteomics.comcreative-proteomics.com In the context of melibionic acid production, MFA could be used to:
Trace the path of carbon from the substrate (melibiose) to the final product (melibionic acid).
Quantify the distribution of metabolic fluxes between the main production pathway and competing pathways.
Identify target genes for genetic engineering to enhance the metabolic flow towards melibionic acid synthesis.
By understanding the metabolic network, researchers can develop rational strategies for strain improvement, leading to higher yields and productivity of melibionic acid.
Environmental Fate and Biogeochemical Cycling Research
The environmental fate of this compound, should it be released into the environment, is a critical area of research to assess its potential impact. This includes understanding its biodegradability, transformation products, and interactions with soil and sediment.
As an organic acid derived from sugars, it is anticipated that melibionic acid would be readily biodegradable by a wide range of microorganisms in various environmental matrices such as soil and water. The biodegradation of similar organic acids often involves initial enzymatic cleavage of glycosidic bonds, followed by the metabolism of the resulting monosaccharides and sugar acids through central metabolic pathways like glycolysis. nih.gov
Research into the biodegradation pathways of melibionic acid would likely involve:
Isolation and characterization of microbial consortia or pure strains capable of utilizing melibionic acid as a sole carbon source.
Identification of the key enzymes and genes involved in the degradation process.
Elucidation of the metabolic intermediates formed during its breakdown.
For example, studies on the biodegradation of other complex organic molecules have shown that the initial steps often involve oxidation or hydrolysis reactions catalyzed by microbial enzymes. nih.gov
The stability of this compound in different environmental conditions, particularly with respect to hydrolysis, is an important consideration. The glycosidic bond in melibionic acid could be susceptible to both acid- and enzyme-catalyzed hydrolysis, which would break it down into its constituent monosaccharide (galactose) and gluconic acid. The rate of hydrolysis would be dependent on factors such as pH and temperature. google.com
Analysis of transformation products is crucial for a complete understanding of the environmental fate of a compound. mdpi.com In the case of melibionic acid, in addition to the primary hydrolysis products, further microbial metabolism could lead to a variety of smaller organic acids and eventually mineralization to carbon dioxide and water. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the identification and quantification of these transformation products.
The interaction of this compound with soil and sediment particles will significantly influence its mobility and bioavailability in the environment. As a polar and water-soluble organic acid, its adsorption behavior is likely to be influenced by soil properties such as pH, organic matter content, and the type and amount of clay minerals. murdoch.edu.aunih.govacs.org
Generally, the adsorption of organic acids to soil particles can reduce their concentration in the soil solution, thereby affecting their transport and availability to microorganisms for degradation. scielo.br The carboxylate group of melibionic acid can interact with positively charged sites on mineral surfaces, particularly in acidic soils. nih.gov The potassium counter-ion would readily dissociate in the aqueous phase.
Research in this area would involve conducting batch adsorption and desorption experiments using a range of soil and sediment types with varying characteristics. The data from these experiments can be used to determine key parameters such as the adsorption coefficient (Kd) and to fit adsorption isotherm models (e.g., Freundlich or Langmuir isotherms), which provide insights into the adsorption mechanism and capacity.
Table 2: Factors Influencing the Adsorption/Desorption of Organic Acids in Soil and Sediment
| Soil/Sediment Property | Expected Influence on Melibionic Acid Adsorption |
| pH | Adsorption likely to decrease with increasing pH due to increased negative charge on both the acid and soil surfaces. |
| Organic Matter Content | Can either increase or decrease adsorption depending on the nature of the organic matter and its interaction with the organic acid. |
| Clay Mineralogy and Content | Higher content of clays (B1170129) with positively charged edges (e.g., kaolinite) may increase adsorption. |
| Cation Exchange Capacity (CEC) | Higher CEC may lead to competition for adsorption sites, potentially reducing melibionic acid adsorption. |
This table presents generalized expectations based on the behavior of other organic acids and requires experimental validation for this compound.
Advanced Biotechnological Applications in Research (Non-Clinical)
While direct research on the advanced biotechnological applications of this compound is not currently present in the scientific literature, its chemical structure suggests potential avenues for future investigation. As a sugar acid, it possesses functional groups that could theoretically be modified for various research purposes.
Applications in Material Science Research
There is no available research on the application of this compound in material science. The potential for a molecule in material science often depends on its ability to polymerize, self-assemble, or interact with other materials to create novel properties.
Potassium-containing polyanion compounds have been investigated as potential materials for sodium-ion batteries due to their stable open frameworks that can facilitate ion transport. These materials, however, are typically inorganic crystalline structures and are chemically distinct from a sugar acid salt like this compound.
Theoretically, the multiple hydroxyl groups of the melibionic acid structure could be explored for their potential to form hydrogels or to be incorporated into polymers. Such materials could have applications in biomedicine or environmental science. However, this is a hypothetical application, and no such research has been published for this compound.
Emerging Research Methodologies and Future Directions in Melibionic Acid Potassium Studies
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of the effects of Melibionic acid potassium requires the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This holistic approach allows researchers to move beyond the study of single molecular pathways and instead analyze the intricate network of interactions that occur within a biological system upon exposure to the compound.
Multi-omics studies can reveal how this compound influences gene expression, protein synthesis, and metabolic profiles simultaneously. For instance, transcriptomic analysis might identify genes that are up- or down-regulated in the presence of the compound, while proteomics could confirm corresponding changes in protein levels. Metabolomics would then provide a snapshot of the functional consequences of these changes by measuring the concentrations of various metabolites. By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action.
Table 1: Potential Multi-Omics Data Integration in this compound Research
| Omics Level | Data Generated | Potential Insights for this compound |
| Genomics | DNA sequence variations | Identification of genetic predispositions to specific responses to the compound. |
| Transcriptomics | Gene expression levels (mRNA) | Understanding of cellular pathways modulated by this compound. |
| Proteomics | Protein abundance and modifications | Identification of direct protein targets and downstream signaling effects. |
| Metabolomics | Metabolite concentrations | Elucidation of the functional impact on cellular metabolism and biochemical pathways. |
Development of Advanced In Situ and Operando Characterization Techniques
Understanding the dynamic interactions of this compound within a living system requires analytical techniques that can monitor molecular processes in real-time and in their native environment. In situ and operando characterization techniques are at the forefront of this endeavor, offering the ability to observe the compound's behavior as it happens.
Techniques such as in-situ spectroscopy and microscopy can provide real-time information on the binding of this compound to its molecular targets, conformational changes in biomolecules, and the kinetics of cellular responses. Operando methods, which involve the simultaneous measurement of a system's properties while it is functioning, are particularly valuable for studying the compound's effects on dynamic biological processes. For example, operando electrochemical sensors could monitor changes in ion flux across cell membranes in response to this compound.
High-Throughput Screening Methodologies for Functional Analysis
High-throughput screening (HTS) methodologies are essential for rapidly assessing the functional effects of this compound across a wide range of biological targets and conditions. nih.gov These automated platforms can screen large libraries of compounds or test a single compound against numerous assays, significantly accelerating the pace of research. chemdiv.com
In the context of this compound, HTS can be employed to:
Identify novel protein targets by screening against vast protein libraries.
Characterize its influence on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways. nih.gov
Discover potential synergistic or antagonistic interactions with other compounds.
The development of robust and miniaturized HTS assays is a key area of future research. These assays should be designed to be sensitive, specific, and amenable to automation to maximize their efficiency and information output.
Table 2: High-Throughput Screening Approaches for this compound
| HTS Approach | Application | Expected Outcome |
| Cell-based assays | Functional screening in various cell lines | Identification of cellular phenotypes and pathways affected by the compound. |
| Biochemical assays | Target identification and validation | Discovery of direct molecular binding partners and enzymatic activity modulation. |
| Genomic screening (e.g., CRISPR-based) | Identification of genetic modifiers of compound activity | Understanding the genetic context in which this compound exerts its effects. |
Microfluidics and Miniaturized Analytical Platforms
Microfluidics and "lab-on-a-chip" technologies offer powerful new ways to study this compound with high precision and minimal sample consumption. nih.gov These miniaturized platforms integrate various analytical functions, such as sample handling, mixing, reaction, and detection, onto a single small chip. wikipedia.org
The advantages of using microfluidic devices for this compound research include:
Reduced sample and reagent volumes: This is particularly beneficial when working with rare or expensive materials.
Faster analysis times: The small dimensions of microfluidic channels lead to rapid diffusion and reaction rates. nih.gov
Precise control over the cellular microenvironment: This allows for the creation of well-defined experimental conditions to study cellular responses to the compound.
Potential for high-throughput analysis: Multiple experiments can be performed in parallel on a single chip. nih.gov
Future developments in this area will likely focus on creating more sophisticated lab-on-a-chip systems that can perform complex multi-step analyses of this compound and its interactions with biological systems. nih.gov For example, a chip could be designed to culture cells, expose them to a concentration gradient of the compound, and then perform on-chip analysis of cellular responses. nih.gov
Q & A
Q. What are the critical structure-activity relationships (SARs) for this compound derivatives in drug design?
- Methodological Answer : Key SARs include:
- Galactose moiety : α-(1→6) linkage is essential for GM1 mimicry; C3/C4 hydroxyl groups mediate hydrogen bonding.
- Gluconic acid residue : Carboxylate group enhances solubility and ionic interactions; chain length affects binding pocket occupancy.
Systematic alanine scanning mutagenesis of the target protein identifies critical contact points for derivative optimization .
Methodological Best Practices
- Reproducibility : Document synthetic protocols in line with Beilstein Journal of Organic Chemistry guidelines, including raw NMR/HPLC data in supplementary materials .
- Data Contradictions : Address discrepancies between computational and experimental results by cross-validating with orthogonal techniques (e.g., SPR + ITC + crystallography) .
- Ethical Compliance : Ensure in vivo studies adhere to ARRIVE guidelines, with protocols approved by institutional animal care committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
